(2-Amino-4-chloro-3-methylphenyl)methanol
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Overview
Description
(2-Amino-4-chloro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of benzyl alcohol, featuring an amino group, a chloro substituent, and a methyl group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-chloro-3-methylphenyl)methanol typically involves the reduction of corresponding nitro compounds or the direct amination of chloromethylated aromatic compounds. One common method is the reduction of 2-nitro-4-chloro-3-methylbenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol
Temperature: Room temperature
Pressure: Atmospheric pressure
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance efficiency and yield. The reaction parameters are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-chloro-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 2-Amino-4-chloro-3-methylbenzaldehyde or 2-Amino-4-chloro-3-methylbenzoic acid.
Reduction: 2-Amino-4-chloro-3-methylphenylamine.
Substitution: 2-Amino-4-hydroxy-3-methylphenylmethanol.
Scientific Research Applications
(2-Amino-4-chloro-3-methylphenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (2-Amino-4-chloro-3-methylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylphenol
- 2-Amino-4-chlorophenol
- 2-Amino-3-methylphenol
Uniqueness
(2-Amino-4-chloro-3-methylphenyl)methanol is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct chemical profile compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(2-amino-4-chloro-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4,10H2,1H3 |
InChI Key |
GEUHYPWNEYEHBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)CO)Cl |
Origin of Product |
United States |
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